Fmoc-Glu(OtBu)-OH

Peptide synthesis Purity analysis HPLC

Problem: Uncontrolled branching and cyclization during SPPS due to unprotected side-chain carboxyl groups compromise yield and purity. Solution: Fmoc-Glu(OtBu)-OH delivers true orthogonal protection-base-labile Fmoc at the α-amine and acid-labile OtBu at the γ-carboxyl. • OtBu group enables selective on-resin deprotection (1-2% TFA) for branched/cyclic peptides and ADC linkers without disrupting the elongating chain. • Premium grades specify ≤0.1% Fmoc-Glu-OH and ≤0.1% dipeptide impurities, minimizing difficult-to-separate byproducts and reducing purification costs. • TFA-cleavable OtBu eliminates palladium required for allyl-based alternatives, ensuring compliance with ICH Q3D residual metal guidelines for therapeutic peptides.

Molecular Formula C24H27NO6*H2O
Molecular Weight 425,50*18,01 g/mole
CAS No. 71989-18-9
Cat. No. B557476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Glu(OtBu)-OH
CAS71989-18-9
SynonymsFmoc-L-Glu(OtBu)-OH*H2O; Fmoc-Glu(OtBu)-OH*H2O; Fmoc-Glu(OtBu)-OH
Molecular FormulaC24H27NO6*H2O
Molecular Weight425,50*18,01 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)
InChIKeyGOPWHXPXSPIIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Glu(OtBu)-OH (CAS 71989-18-9) for SPPS: Core Specifications and Chemical Identity


Fmoc-Glu(OtBu)-OH (Fmoc-L-glutamic acid 5-tert-butyl ester, CAS 71989-18-9) is a protected amino acid derivative used extensively as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . It features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a tert-butyl ester (OtBu) protecting the γ-carboxyl side chain . This orthogonal protection strategy, which is the foundation of Fmoc/tBu SPPS, enables sequential peptide chain assembly . Its molecular formula is C24H27NO6, with a molecular weight of 425.47 g/mol [1].

Workflow Fmoc/tBu solid-phase peptide synthesis
Protection Orthogonal Fmoc (α-amino) and OtBu (side-chain)
Selection context High-purity grade supports robust chain assembly

Why a Generic Fmoc-Glu Derivative Cannot Substitute for Fmoc-Glu(OtBu)-OH in Complex SPPS


While several Fmoc-protected glutamic acid derivatives exist, direct substitution is chemically untenable due to their divergent orthogonal protection strategies. Fmoc-Glu(OtBu)-OH is specifically engineered for the Fmoc/tBu SPPS strategy, where its acid-labile side-chain protection is fully orthogonal to the base-labile α-amino protection [1]. Substituting an alternative like Fmoc-Glu-OH (with an unprotected γ-carboxyl) would introduce an unintended nucleophile, leading to uncontrolled branching, cyclization, and substantial yield losses . Similarly, Fmoc-Glu(OAll)-OH uses an allyl ester protecting group that requires a different orthogonal deprotection scheme (Pd(0) catalysis), making it unsuitable for standard acidolytic global deprotection workflows and potentially introducing heavy metal contaminants . Therefore, selecting the correct building block is not a matter of potency but of controlling reaction pathways, a critical procurement decision for ensuring synthetic success.

Target

Fmoc-Glu(OtBu)-OH

Fmoc-Glu-OH risk

Unprotected side-chain may cause branching, cyclization, and yield loss

Fmoc-Glu(OAll)-OH risk

Pd(0) deprotection introduces heavy metal contamination and requires extra scavenging

Quantitative Differentiation of Fmoc-Glu(OtBu)-OH vs. Analogs: A Comparative Evidence Guide


Purity Specifications and Impurity Profile of Fmoc-Glu(OtBu)-OH (Novabiochem® Grade)

Procurement decisions often hinge on product purity and the control of specific, synthesis-impeding impurities. High-grade Fmoc-Glu(OtBu)-OH, such as the Novabiochem® product, is characterized by a rigorous set of purity specifications that directly impact peptide yield and purity . This level of characterization is not always available for lower-grade or generic alternatives.

Purity & impurity profile
Specification review

≥99.0% HPLC, Enantiomeric purity ≥99.8%, key impurities ≤0.1% each

Supports high crude peptide purity and minimizes side reactions

Impurity thresholds may vary by supplier; verify CoA

Peptide synthesis Purity analysis HPLC

Self-Assembly Behavior of Fmoc-Glu(OtBu)-OH vs. Fmoc-Asp(OtBu)-OH

In material science applications, the self-assembly properties of a compound dictate its utility. A comparative study found that Fmoc-Glu(OtBu)-OH self-assembles into distinct nano/microstructures compared to its direct analog, Fmoc-Asp(OtBu)-OH, under identical conditions [1].

Self-assembly morphology
Head-to-head

Spheres/broomsticks vs. rod-like structures (Fmoc-Asp analog)

Morphology control relevant for nanomaterial and biomaterial research

Qualitative difference under controlled aggregation conditions

Self-assembly Nanomaterials Supramolecular chemistry

Elimination of Palladium from Deprotection Workflow vs. Fmoc-Glu(OAll)-OH

The choice of side-chain protecting group dictates the deprotection chemistry and subsequent purification requirements. Fmoc-Glu(OtBu)-OH uses an acid-labile OtBu group, enabling a clean, metal-free global deprotection step with TFA [1]. In contrast, the allyl (OAll) group on Fmoc-Glu(OAll)-OH requires cleavage via Pd(0) catalysis, which introduces a heavy metal that must be rigorously removed from the final peptide product .

Metal-free deprotection
Class-level

TFA cleavage (>95% efficiency) vs. Pd(0) catalysis required for allyl ester

Simplifies purification and avoids palladium contamination risk

Important for sensitive peptide research; verify metal-scavenging if using OAll analog

SPPS Orthogonal protection Peptide drug manufacturing

Optical Purity and Enantiomeric Excess vs. Racemic or D-Isomer Analogs

Maintaining stereochemical integrity is essential for the biological activity of synthesized peptides. High-quality Fmoc-Glu(OtBu)-OH is specified with a high enantiomeric purity, crucial for avoiding diastereomer formation .

Enantiomeric purity
Specification review

≥99.8% ee

Preserves stereochemical integrity for homochiral peptide synthesis

Low ee may lead to diastereomer separation challenges

Chiral purity Enantiomeric excess Peptide stereochemistry

Optimal Application Scenarios for Procuring Fmoc-Glu(OtBu)-OH


Standard and Automated Fmoc/tBu SPPS for Therapeutic Peptides

Fmoc-Glu(OtBu)-OH is the standard building block for introducing glutamic acid residues in the vast majority of Fmoc-based solid-phase peptide synthesis (SPPS) protocols . Its orthogonal protection (base-labile Fmoc, acid-labile OtBu) is the foundation of modern automated peptide synthesizers . For the synthesis of therapeutic peptides where high purity and yield are critical, the low specified levels of dipeptide and unprotected analog impurities (e.g., Fmoc-Glu-OH ≤ 0.1%) in premium grades like Novabiochem® help minimize difficult-to-separate byproducts, reducing overall production costs and purification time.

Synthesis of Branched Peptides and Antibody-Drug Conjugates (ADCs)

Fmoc-Glu(OtBu)-OH is a key component for synthesizing branched or cyclic peptides, as well as linkers for ADCs, due to its side-chain protection . The OtBu group allows the α-carboxyl group to be used for peptide chain elongation while keeping the side-chain carboxyl protected. This side-chain can be orthogonally deprotected on-resin (e.g., with 1-2% TFA in DCM) to create a branching point for attaching other functional moieties, such as cytotoxic drugs, PEG chains, or other peptide sequences, without affecting the rest of the protected peptide chain . This strategy is crucial for constructing the complex, multi-component architectures required for modern bioconjugates.

Metal-Free Peptide Synthesis for Pre-Clinical and Clinical Development

For peptides intended for in vivo use, the avoidance of heavy metal contaminants is a key process design criterion. Unlike the allyl-based protecting group on Fmoc-Glu(OAll)-OH which requires palladium for deprotection, the tert-butyl ester on Fmoc-Glu(OtBu)-OH is cleaved with TFA, a volatile acid that is readily removed . This eliminates the risk of palladium contamination, simplifying the purification process and ensuring the final peptide meets stringent regulatory guidelines for residual metals (e.g., ICH Q3D) without the need for additional metal-scavenging steps . This directly translates to lower cost of goods and faster development timelines for peptide-based drug candidates.

Application
Selection Property
Validation Focus
Standard Fmoc/tBu SPPS
Low dipeptide and unprotected analog impurities
Crude peptide purity and yield
Branched peptide & bioconjugate synthesis
Orthogonal OtBu side-chain protection
Selective on-resin deprotection efficiency
Metal-sensitive peptide research
TFA-cleavable OtBu group (metal-free)
Residual metal analysis after cleavage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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